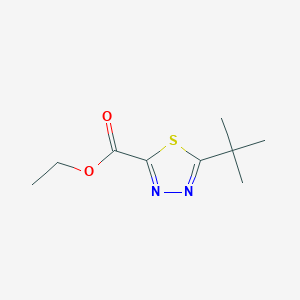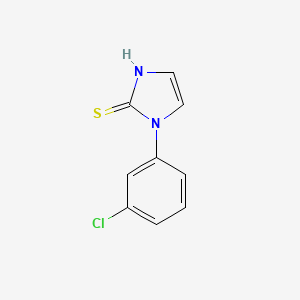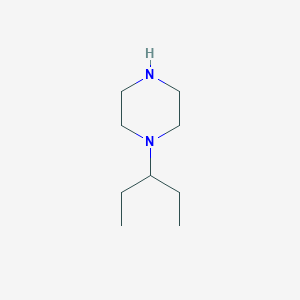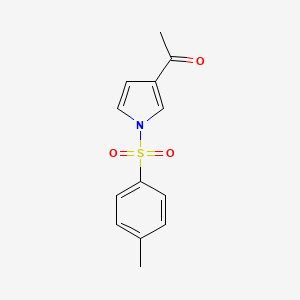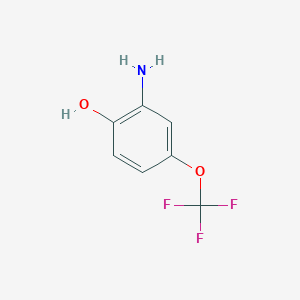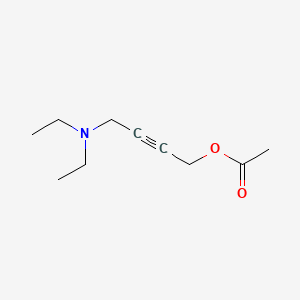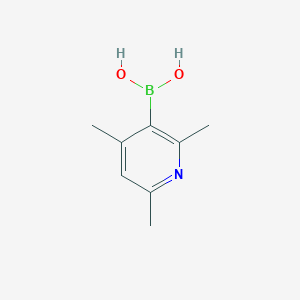
(2,4,6-trimethylpyridin-3-yl)boronic Acid
Übersicht
Beschreibung
“(2,4,6-trimethylpyridin-3-yl)boronic Acid” is a chemical compound with the molecular formula C8H12BNO2 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as “(2,4,6-trimethylpyridin-3-yl)boronic Acid”, often involves palladium-catalyzed cross-coupling reactions . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular weight of “(2,4,6-trimethylpyridin-3-yl)boronic Acid” is 165 g/mol . The exact structure can be determined using techniques such as NMR or X-ray crystallography, but these details were not found in the search results.Chemical Reactions Analysis
Boronic acids, including “(2,4,6-trimethylpyridin-3-yl)boronic Acid”, are known for their ability to form reversible covalent bonds with diols and strong Lewis bases . This property makes them useful in various sensing applications and in the formation of complex structures .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “(2,4,6-trimethylpyridin-3-yl)boronic Acid”, focusing on unique applications:
Suzuki-Miyaura Cross-Coupling
This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis and pharmaceuticals .
Synthesis of Biphenyl Arsine Ligands
It is involved in cross-coupling with α-bromocarbonyl compounds or 2,6-disubstituted bromoarenes for the synthesis of biphenyl arsine ligands .
Addition Reactions
The compound participates in addition reactions to naphthyridine N-oxides or β-aryloxyacrylates .
Sensing Applications
Boronic acids, including derivatives like this compound, are known for their interactions with cis-diols and are used in sensing applications .
Analytical Techniques
It is used in various analytical techniques such as NMR, HPLC, LC-MS, UPLC , which are essential for chemical analysis and research .
Electrophilic Trapping
The compound is involved in electrophilic trapping of arylmetal intermediates with borate esters from aryl halides using Grignard reagents or through lithium-halogen exchange .
Wirkmechanismus
Target of Action
The primary target of the compound (2,4,6-trimethylpyridin-3-yl)boronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (2,4,6-trimethylpyridin-3-yl)boronic Acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The (2,4,6-trimethylpyridin-3-yl)boronic Acid affects the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Result of Action
The molecular and cellular effects of the action of (2,4,6-trimethylpyridin-3-yl)boronic Acid are primarily seen in the formation of new carbon-carbon bonds . This is a key step in the synthesis of complex organic molecules, making this compound a valuable tool in organic chemistry .
Action Environment
The action, efficacy, and stability of (2,4,6-trimethylpyridin-3-yl)boronic Acid can be influenced by various environmental factors. For instance, the SM coupling reaction, in which this compound plays a role, is known to be exceptionally mild and functional group tolerant . .
Safety and Hazards
Boronic acids, including “(2,4,6-trimethylpyridin-3-yl)boronic Acid”, are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Zukünftige Richtungen
Boronic acids, including “(2,4,6-trimethylpyridin-3-yl)boronic Acid”, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research will likely continue to explore the unique properties of boronic acids and their potential applications in various fields .
Eigenschaften
IUPAC Name |
(2,4,6-trimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-5-4-6(2)10-7(3)8(5)9(11)12/h4,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJWTLUYBSLGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376731 | |
| Record name | (2,4,6-trimethylpyridin-3-yl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-trimethylpyridin-3-yl)boronic Acid | |
CAS RN |
1029654-17-8 | |
| Record name | (2,4,6-trimethylpyridin-3-yl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1586312.png)
